Physicochemical Profiling and Synthetic Applications of CAS 90415-81-9: A Technical Guide for Drug Development
Physicochemical Profiling and Synthetic Applications of CAS 90415-81-9: A Technical Guide for Drug Development
Executive Summary
In the development of semi-synthetic antibiotics and targeted bioactive molecules, the selection of precise acylating agents dictates both the synthetic yield and the pharmacokinetic viability of the final drug. CAS 90415-81-9 , systematically known as 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride , is a highly specialized building block. This whitepaper provides an in-depth technical analysis of its exact mass and molecular weight, elucidates the structural causality behind its use in drug design, and outlines a self-validating experimental protocol for its application in synthesizing β -lactamase-resistant penicillins.
Mass Spectrometry & Physicochemical Profiling
Understanding the distinction between Molecular Weight (MW) and Exact Mass is non-negotiable for analytical validation, particularly when utilizing High-Resolution Mass Spectrometry (HRMS) to identify reaction intermediates.
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Molecular Weight (201.65 g/mol ): This value is derived from the standard atomic weights of the elements, reflecting the natural isotopic distribution. It is the macroscopic value utilized for stoichiometric calculations during bulk synthesis.
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Exact Mass (201.055656 Da): This is the calculated mass of the monoisotopic species—the molecule composed entirely of the most abundant isotopes ( 12C , 1H , 35Cl , 14N , 16O ).
Analytical Causality: When monitoring the consumption of CAS 90415-81-9 via LC-HRMS, the exact mass is critical for distinguishing the target acyl chloride from isobaric impurities [1]. Furthermore, the presence of the chlorine atom generates a highly specific M and M+2 isotopic signature (in an approximate 3:1 ratio due to 35Cl and 37Cl ). This isotopic pattern acts as an internal, self-validating confirmation of the compound's identity before it is committed to a complex synthetic workflow.
Quantitative Data Summaries
Table 1: Core Physicochemical Properties of CAS 90415-81-9
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride | Defines the functional groups available for coupling. |
| Molecular Formula | C9H12ClNO2 | Base for stoichiometric and elemental analysis. |
| Molecular Weight | 201.65 g/mol | Used for calculating molar equivalents in the lab. |
| Exact Mass | 201.055656 Da | Target m/z for monoisotopic HRMS identification. |
| Appearance | Pale yellow to colorless liquid | Visual indicator of purity; darkening indicates degradation. |
Table 2: Expected HRMS Isotopic Distribution (Positive Ion Mode, [M+H]+)
| Isotope Peak | Calculated m/z | Relative Abundance | Causality / Origin |
| M | 202.0635 | 100% | Monoisotopic molecule ( 12C , 35Cl ). |
| M+1 | 203.0668 | ~10.5% | Incorporation of a single 13C atom. |
| M+2 | 204.0605 | ~32.0% | Presence of the 37Cl isotope. |
Structural Causality in Drug Design
CAS 90415-81-9 is not chosen arbitrarily; its structure is engineered for a specific biological outcome. It is predominantly used to acylate 6-aminopenicillanic acid (6-APA) to produce isoxazolyl penicillins[2].
The Mechanistic "Why":
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The Carbonyl Chloride Warhead: Acid chlorides are highly electrophilic, allowing for rapid amide bond formation with primary amines without the need for expensive peptide coupling reagents (e.g., HATU or EDC).
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Steric Shielding (The Isoxazole Core): The 5-isobutyl and 3-methyl groups flank the carbonyl carbon. Once coupled to the β -lactam core, this bulky isoxazole ring creates profound steric hindrance. This physical barrier prevents bacterial β -lactamase enzymes from accessing and hydrolyzing the fragile β -lactam ring, thereby conferring antibiotic resistance-breaking properties to the drug.
Experimental Protocol: Self-Validating Acylation of 6-APA
The following protocol details the semi-synthetic coupling of CAS 90415-81-9 with 6-APA. This methodology is designed as a self-validating system : it utilizes real-time pH monitoring to confirm reaction progress, eliminating the need for continuous TLC sampling[3].
Step-by-Step Methodology
Step 1: Nucleophile Solubilization & Activation
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Suspend 1.0 equivalent of 6-APA in a biphasic mixture of Water/Acetone (1:1 v/v).
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Causality: 6-APA is poorly soluble in neutral water. By adding 10% aqueous NaHCO3 , adjust the pH to 7.5–8.0. This deprotonates the carboxylic acid (aiding solubility) and the primary amine, converting it into an active nucleophile. Do not exceed pH 8.5, as alkaline conditions will hydrolyze the β -lactam ring.
Step 2: Temperature-Controlled Acylation
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Cool the reaction vessel to 0–5°C using an ice-brine bath.
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Causality: CAS 90415-81-9 is highly reactive. At room temperature, the water in the biphasic system will competitively hydrolyze the acid chloride into an inactive carboxylic acid. Low temperatures kinetically favor the aminolysis (coupling) over hydrolysis.
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Dissolve 1.1 equivalents of CAS 90415-81-9 in anhydrous acetone and add dropwise over 30 minutes.
Step 3: Real-Time Validation via pH Monitoring
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As the acylation proceeds, HCl is generated as a byproduct, which will naturally drive the pH down.
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Self-Validation: Continuously add 10% NaHCO3 to maintain the pH between 7.0 and 7.5. The reaction is definitively complete when the pH stabilizes and base consumption ceases. This macroscopic observation directly validates the microscopic exhaustion of the acyl chloride.
Step 4: Isolation and Phase Separation
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Once complete, wash the aqueous layer with ethyl acetate to remove unreacted CAS 90415-81-9 and neutral impurities.
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Layer the aqueous phase with fresh ethyl acetate and carefully acidify to pH 2.0 using 2N HCl at 0°C.
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Causality: Acidification protonates the newly formed penicillin derivative, shifting it from a water-soluble sodium salt to a lipophilic free acid, driving it entirely into the ethyl acetate layer.
Step 5: Salt Precipitation
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Dry the organic layer over anhydrous MgSO4 . Filter, and add a stoichiometric amount of Sodium 2-ethylhexanoate.
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Causality: This facilitates a counter-ion exchange, precipitating the highly stable, pharmaceutically acceptable sodium salt of the target isoxazolyl penicillin.
Workflow Visualization
Fig 1: Step-by-step workflow for the acylation of 6-APA using CAS 90415-81-9.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C9H12ClNO2 (Exact Mass Methodology)". PubChem.[Link]
- World Intellectual Property Organization (WIPO). "Process for preparing isoxazolyl penicillins (WO2014072843A1)".
